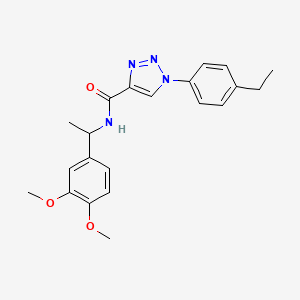

N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

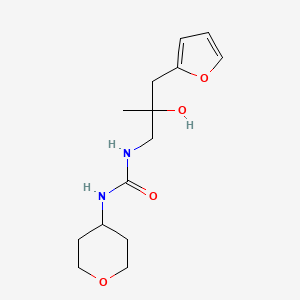

The compound N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic molecule that appears to be designed for potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, including fungicidal, insecticidal, and anti-inflammatory properties . These compounds are typically characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and substituted phenyl groups that may influence the molecule's biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures starting from simple precursors. For instance, derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid were synthesized from 3,4-dimethoxyacetophenone in a six-step procedure . Similarly, triazole carboxamides were synthesized and confirmed using various spectroscopic techniques . Although the exact synthesis of the compound is not detailed, it is likely that it would also involve a multi-step synthesis, starting from an appropriate acetophenone derivative and involving cyclization steps to form the triazole ring.

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their biological activity. The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system . This highlights the importance of crystallography in understanding the three-dimensional arrangement of atoms within these molecules, which can affect their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be influenced by the substituents on the phenyl rings and the triazole moiety. For example, the synthesis of 1,2,4-triazoles involved cyclization of amidines with phenylhydrazines . The reactivity of the triazole ring in the target compound would likely be similar, with potential reactions including nucleophilic substitution or addition, depending on the substituents present.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved optimizing reaction conditions to achieve a high yield, indicating the importance of temperature and reactant ratios in the synthesis of such compounds . These properties are essential for the practical application of the compounds, including their formulation for biological testing.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Synthesis of Bridged Benzazepine Derivatives : This research involved the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues, using compounds related to N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (Gentles et al., 1991).

Disease-Modifying Antirheumatic Drugs : The metabolites of a closely related compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, were prepared to study their pharmacological properties, contributing to the development of new antirheumatic drugs (Baba et al., 1998).

Antioxidant Activities : New trisubstituted triazoles related to the compound were synthesized and screened for their antioxidant properties. Some of these derivatives exhibited high degrees of antioxidant activity (Sancak et al., 2012).

Polymorphs and Molecular Structure

- Monoclinic Polymorph of a Triazole Compound : A study focused on a monoclinic polymorph of a closely related triazole compound, highlighting its molecular structure and crystal packing differences compared to other polymorphs (Dolzhenko et al., 2010).

Synthesis Techniques

- Synthesis of N-(2-Aminoethyl) Triazole Carboxamide : This research documented the synthesis process of a compound structurally similar to the query compound, providing insights into reaction conditions and yields (Kan, 2015).

Chemical Properties and Interactions

Crystal Structure and Hirshfeld Surface Analysis : A study on the crystal structure and molecular interactions of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl) pyrazole, utilized similar structural motifs (Prabhuswamy et al., 2016).

Tetrel Bonding Interactions in Ethyl 2-Triazolyl-Oxoacetate Derivatives : This paper analyzed the bonding interactions in compounds structurally similar to the query, which is relevant for understanding their molecular properties (Ahmed et al., 2020).

Propiedades

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-5-15-6-9-17(10-7-15)25-13-18(23-24-25)21(26)22-14(2)16-8-11-19(27-3)20(12-16)28-4/h6-14H,5H2,1-4H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCIZGDUJMQOGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)